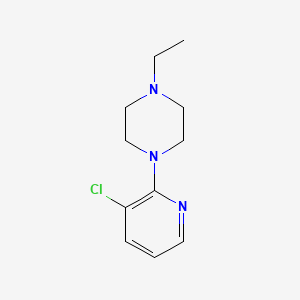

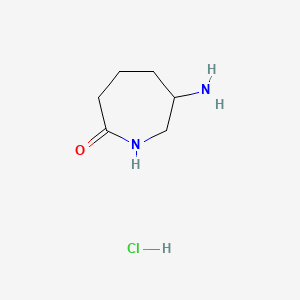

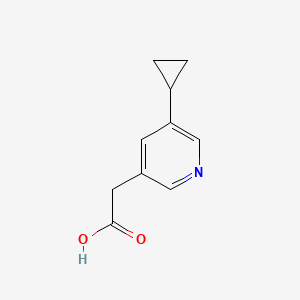

![molecular formula C18H17N3O4S B596080 Ethyl 8-benzyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 1253791-11-5](/img/structure/B596080.png)

Ethyl 8-benzyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Ethyl 8-benzyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involved refluxing in phosphorus oxychloride at 105°C for 3–4 hours .Molecular Structure Analysis

The molecular structure of this compound was characterized using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The chemical shift was displayed in δ (ppm), and TMS (tetramethylsilane) was taken as an internal standard .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound were carried out under specific conditions, such as refluxing in phosphorus oxychloride . The reactions were monitored and characterized using various analytical techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The combined ethyl acetate layer was dried over anhydrous sodium sulfate and evaporated under reduced pressure .Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds : This chemical is used in the synthesis of various novel compounds, including pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems. These compounds are valuable for creating new fused polyheterocyclic systems (Bakhite, Al‐Sehemi, & Yamada, 2005).

Cyclocondensation Reactions : It serves as a key component in cyclocondensation reactions to produce pyrimidine-4-carboxylates and their acid derivatives, showcasing its utility in diverse chemical syntheses (Zanatta et al., 2015).

Heterocyclic Chemistry : Ethyl 8-benzyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate is instrumental in the field of heterocyclic chemistry for the preparation of various thieno[2,3-d]pyrimidines and their derivatives. These compounds have potential applications in the development of new pharmaceuticals and materials (Zigeuner, Knopp, & Blaschke, 1976).

Pharmacologically Active Compounds : This compound is used in the synthesis of pharmacologically active compounds, which could have implications in drug discovery and development (Śladowska, Bartoszko-Malik, & Zawisza, 1990).

Thiadiazine Derivatives : It has been used in creating thiadiazine derivatives, which have potential applications in various fields of chemistry and pharmacology (Ahmed, 2002).

Ring Transformation Studies : This chemical plays a role in ring transformation studies, crucial for understanding chemical reactivity and the formation of complex molecules (Matsumoto, Mishio, & Minami, 1979).

Development of New Synthetic Methods : It's used in developing novel synthetic methods for producing esters and amides of thieno[2,3-d]pyrimidine-6-carb-oxylic acids, expanding the toolbox of synthetic chemists (Santilli, Kim, & Wanser, 1971).

Study of Pyridopyrimidines : The compound is key in studying the structures of pyridopyrimidines, contributing to the field of structural chemistry and molecular design (Komkov, Yakovlev, & Dorokhov, 2005).

Direcciones Futuras

The future directions for this compound include further exploration of its neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . Thus, the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Propiedades

IUPAC Name |

ethyl 8-benzyl-5-hydroxy-2-methylsulfanyl-7-oxopyrido[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c1-3-25-17(24)13-14(22)12-9-19-18(26-2)20-15(12)21(16(13)23)10-11-7-5-4-6-8-11/h4-9,22H,3,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFVXQPUOCGAJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CN=C(N=C2N(C1=O)CC3=CC=CC=C3)SC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-benzyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

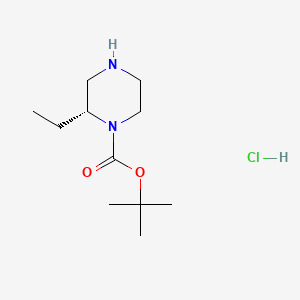

![1H-Pyrazolo[4,3-c]pyridin-6-amine](/img/structure/B595999.png)

![2'-(Methylthio)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B596007.png)